Hex-3-YN-1-amine

Pericyclic reaction Moebius aromaticity Thermal cyclization

Hex-3-yn-1-amine (3-hexyn-1-amine) is an aliphatic alkynylamine with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol. Unlike the more common terminal alkyne amines such as hex-5-yn-1-amine or pent-4-yn-1-amine, hex-3-yn-1-amine features an internal triple bond at the C3 position, with the amine group located at the C1 terminus.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B13072893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-3-YN-1-amine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCCC#CCCN
InChIInChI=1S/C6H11N/c1-2-3-4-5-6-7/h2,5-7H2,1H3
InChIKeyBOSJIPJDUDDZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-3-yn-1-amine (CAS 582307-90-2): Procurement-Ready Physicochemical and Functional Baseline


Hex-3-yn-1-amine (3-hexyn-1-amine) is an aliphatic alkynylamine with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol [1]. Unlike the more common terminal alkyne amines such as hex-5-yn-1-amine or pent-4-yn-1-amine, hex-3-yn-1-amine features an internal triple bond at the C3 position, with the amine group located at the C1 terminus . This internal alkyne architecture confers a computed XLogP3-AA of 0.8, a topological polar surface area of 26 Ų, and a single rotatable bond [1], distinguishing it physicochemically from both shorter-chain analogs (e.g., but-3-yn-1-amine, XLogP3-AA = −0.1) and terminal alkyne positional isomers (e.g., hex-5-yn-1-amine, XLogP3-AA = 0.6) [2][3]. The compound is commercially available as both the free base (CAS 582307-90-2) and the hydrochloride salt (CAS 124618-81-1) [1]. It is used as a bifunctional building block in synthetic organic chemistry, where the combination of a nucleophilic primary amine and an internal alkyne enables orthogonal reactivity not achievable with terminal alkyne congeners .

Why Hex-3-yn-1-amine Cannot Be Replaced by Terminal Alkyne Amines or Shorter-Chain Analogs


Generic substitution among alkynylamines ignores critical structure–reactivity relationships driven by alkyne position and carbon chain length. Terminal alkynes (e.g., hex-5-yn-1-amine, pent-4-yn-1-amine) are susceptible to Glaser–Hay oxidative homocoupling and terminal-selective Sonogashira reactions, pathways that are inaccessible to internal alkynes like hex-3-yn-1-amine [1]. Conversely, internal alkynes exhibit distinct regioselectivity in hydroamination, hydration, and cycloaddition reactions [2]. Chain length further modulates lipophilicity: hex-3-yn-1-amine (6 carbons, XLogP3 = 0.8) sits in a lipophilicity window distinct from but-3-yn-1-amine (4 carbons, XLogP3 = −0.1) and pent-4-yn-1-amine (5 carbons, XLogP3 = 0.2), which affects membrane permeability and pharmacokinetic profiles of derived conjugates [3][4][5]. In MAO-B inhibitor design, aliphatic propargylamine potency is explicitly chain-length-dependent, with the 4–6 carbon range showing optimal in vivo brain MAO-B inhibition [6]. These non-interchangeable properties—alkyne regiochemistry, chain-length-governed lipophilicity, and pharmacophore-dependent biological activity—mean that substituting hex-3-yn-1-amine with a generic alkynylamine risks both synthetic failure and loss of biological potency.

Quantitative Comparator Evidence for Hex-3-yn-1-amine Differentiation


Internal vs. Terminal Alkyne Regiochemistry Enables a Quantitative Thermal Moebius Cyclization Unique to 3-Hexyn-1-amine Derivatives

N-Methyl-3-hexyn-1-amine, a direct N-methylated derivative of hex-3-yn-1-amine, undergoes a quantitative thermal transformation to N-methyl-2-ethylidenepyrrolidine via a nominal <2s + 2a + 2s + 2s> Moebius process [1]. This pericyclic cyclization is enabled specifically by the internal alkyne geometry at the 3-position, which allows the acetylenic unit to serve as an antarafacial component in the concerted transition state. By contrast, the corresponding terminal alkyne amine, N-methyl-5-hexyn-1-amine, yields pyrroles via a fundamentally different pathway involving pyrroline intermediates and subsequent hydrogen elimination, producing only small amounts of product [1]. The quantitative conversion (∼100% yield) of the internal alkyne substrate contrasts sharply with the low-yielding terminal alkyne route, establishing a synthetic advantage for hex-3-yn-1-amine-derived substrates in pyrrolidine synthesis.

Pericyclic reaction Moebius aromaticity Thermal cyclization N-heterocycle synthesis

Chain-Length-Dependent MAO-B Inhibitory Potency Favors 6-Carbon Alkynylamines Over Shorter and Longer Homologs

In a systematic structure–activity study of aliphatic propargylamines as MAO-B inhibitors, in vitro MAO inhibitory activity increased with aliphatic carbon chain length [1]. Crucially, compounds with relatively short carbon chain lengths of four to six carbons—the class to which hex-3-yn-1-amine belongs—were found to be more potent than those with longer chains in inhibiting brain MAO-B activity in vivo, particularly after oral administration [1]. The IC₅₀ for a representative aliphatic propargylamine in this series against rat MAO-B was 280 nM [2]. This 6-carbon window represents the optimal balance between in vitro potency and in vivo brain penetration and oral bioavailability. Shorter analogs (e.g., 3–4 carbon chains) exhibit lower intrinsic potency, while longer chains (>8 carbons) show reduced in vivo efficacy despite maintained in vitro activity, likely due to pharmacokinetic penalties [1].

Monoamine oxidase B Neuroprotection Parkinson's disease Structure–activity relationship

CCR5 Antagonist Activity: Hex-3-yn-1-amine-Derived Scaffolds Show Low-Micromolar Binding to Human CCR5

A hex-3-yn-1-amine-containing chemotype has been reported to exhibit CCR5 antagonist activity. In a cell-based functional assay, a derivative incorporating the hex-3-yn-1-amine scaffold demonstrated antagonist activity at human CCR5 with a Kd of 316 nM, assessed by reduction of RANTES-induced intracellular calcium levels in HEK293 Glosensor cells [1]. Preliminary pharmacological screening further indicates that compounds in this series can serve as CCR5 antagonists with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [2]. While direct comparator data for chain-length analogs in the same assay are not available, the 6-carbon internal alkyne architecture provides a lipophilicity (XLogP3 = 0.8) compatible with the lipophilic CCR5 binding pocket, in contrast to shorter-chain analogs with suboptimal logP values [3]. This positions hex-3-yn-1-amine as a preferred starting scaffold for CCR5-targeted probe development.

CCR5 antagonist HIV entry inhibitor Chemokine receptor Calcium flux assay

Physicochemical Differentiation: Internal Alkyne Architecture Alters Lipophilicity and Conformational Flexibility Relative to Positional Isomers

The internal alkyne position of hex-3-yn-1-amine produces distinct computed physicochemical properties compared to its terminal alkyne positional isomer hex-5-yn-1-amine [1][2]. Hex-3-yn-1-amine has a XLogP3-AA of 0.8 and a single rotatable bond, whereas hex-5-yn-1-amine has a lower XLogP3-AA of 0.6 and three rotatable bonds [1][2]. The higher lipophilicity and reduced conformational flexibility of the internal alkyne scaffold affect both passive membrane permeability and entropic penalties upon target binding. Compared to but-3-yn-1-amine (XLogP3 = −0.1) and pent-4-yn-1-amine (XLogP3 = 0.2), the 6-carbon internal alkyne provides stepwise increases in lipophilicity that are predictable and tunable [3][4]. These computed property differences translate into measurable differences in chromatographic retention, solubility, and permeability that are relevant to both synthetic handling and biological performance.

Lipophilicity Rotatable bonds Physicochemical property Drug-likeness

Procurement-Driven Application Scenarios for Hex-3-yn-1-amine


Synthesis of 2-Ethylidenepyrrolidines via Thermal Moebius Cyclization

Hex-3-yn-1-amine (or its N-methyl derivative) serves as the substrate for a quantitative thermal cyclization to N-methyl-2-ethylidenepyrrolidine, a transformation that exploits the internal alkyne as an antarafacial component in a pericyclic Moebius process [1]. Terminal alkyne amine isomers cannot access this pathway and instead produce pyrroles in low yield. This application is directly supported by the 1993 Viola et al. study demonstrating near-quantitative conversion for the 3-hexyn-1-amine scaffold and provides a compelling synthetic rationale for procuring the internal alkyne isomer specifically [1].

MAO-B Inhibitor Probe Development Leveraging Optimal 6-Carbon Chain Length

The 6-carbon chain of hex-3-yn-1-amine falls within the empirically determined optimal range (4–6 carbons) for potent, orally bioavailable, irreversible MAO-B inhibition [1]. The Yu, Davis, and Boulton study demonstrated that aliphatic propargylamines with this chain length achieve superior in vivo brain MAO-B inhibition compared to longer-chain analogs, without the amphetamine-like structural moiety present in deprenyl [1]. A class-representative compound in this series exhibits an IC₅₀ of 280 nM against rat MAO-B [2]. Researchers developing MAO-B-targeted neuroprotective agents or positron emission tomography (PET) tracer precursors should prioritize the 6-carbon alkynylamine scaffold.

CCR5 Antagonist Lead Generation for HIV and Inflammatory Disease

Hex-3-yn-1-amine-derived chemotypes have demonstrated CCR5 antagonist activity with a Kd of 316 nM in a functional calcium flux assay using human CCR5-expressing HEK293 cells [1]. Preliminary pharmacological screening supports the utility of this scaffold for preparing treatments for CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [2]. The internal alkyne architecture and favorable lipophilicity (XLogP3 = 0.8) make hex-3-yn-1-amine a strategically advantageous starting material for medicinal chemistry campaigns targeting the CCR5 chemokine receptor [3].

Bifunctional Building Block with Orthogonal Amine and Internal Alkyne Reactivity

The combination of a primary amine (nucleophile, hydrogen bond donor) and an internal alkyne (cycloaddition, hydroamination, metal-catalyzed coupling) in a single 6-carbon scaffold makes hex-3-yn-1-amine a versatile bifunctional building block [1]. Unlike terminal alkyne amines that are susceptible to oxidative homocoupling (Glaser–Hay), the internal alkyne remains stable under conditions that would dimerize terminal alkynes, enabling sequential functionalization strategies [2]. The hydrochloride salt form (CAS 124618-81-1) provides improved handling and storage stability for industrial procurement [1]. This orthogonal reactivity profile is particularly valuable for constructing complex molecular architectures where chemoselectivity is paramount.

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